REACTION_CXSMILES
|
O.[NH2:2][CH2:3][C:4]1([CH2:10][C:11]([OH:13])=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.CO>CC(O)C>[NH2:2][CH2:3][C:4]1([CH2:10][C:11]([OH:13])=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1 |f:0.1|
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Name
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1-(aminomethyl)-cyclohexaneacetic acid monohydrate
|
Quantity
|
179 kg
|
Type
|
reactant
|
Smiles
|
O.NCC1(CCCCC1)CC(=O)O
|
Name
|
|
Quantity
|
1266 kg
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1266 kg
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a complete solution
|
Type
|
TEMPERATURE
|
Details
|
the solution is cooled to 20° C. to 25° C. for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled to -8° C. to -10° C. for twenty hours
|
Type
|
CUSTOM
|
Details
|
the precipitate is dried in vacuo at 35° C. for forty-eight hours
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1(CCCCC1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |